molecular formula C16H24N2O2 B13747661 Methyl 3-(3-butylpiperazin-1-yl)benzoate CAS No. 1131622-71-3

Methyl 3-(3-butylpiperazin-1-yl)benzoate

Cat. No.: B13747661
CAS No.: 1131622-71-3
M. Wt: 276.37 g/mol
InChI Key: CFLSJZYLFMJBNG-UHFFFAOYSA-N
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Description

Methyl 3-(3-butylpiperazin-1-yl)benzoate is a heterocyclic organic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a butyl group and a benzoate ester moiety. It is primarily used in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-butylpiperazin-1-yl)benzoate typically involves the reaction of 3-(3-butylpiperazin-1-yl)methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-butylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(3-butylpiperazin-1-yl)benzoate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-butylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-butylpiperazin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its chemical reactivity and biological interactions. The presence of the butyl group on the piperazine ring also adds to its distinct properties compared to similar compounds .

Properties

CAS No.

1131622-71-3

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

methyl 3-(3-butylpiperazin-1-yl)benzoate

InChI

InChI=1S/C16H24N2O2/c1-3-4-7-14-12-18(10-9-17-14)15-8-5-6-13(11-15)16(19)20-2/h5-6,8,11,14,17H,3-4,7,9-10,12H2,1-2H3

InChI Key

CFLSJZYLFMJBNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(CCN1)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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